molecular formula C25H26N2O6S B2539090 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1190005-82-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2539090
CAS No.: 1190005-82-3
M. Wt: 482.55
InChI Key: CIQKTSDGPIWUPZ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a sulfonyl group, and a dihydropyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole and dihydropyridine intermediates, followed by their coupling under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
  • 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-15-5-7-20(10-16(15)2)34(30,31)24-17(3)9-18(4)27(25(24)29)13-23(28)26-12-19-6-8-21-22(11-19)33-14-32-21/h5-11H,12-14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQKTSDGPIWUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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